2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
Description
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione (CAS: 1428139-30-3) is a cyclohexane-1,3-dione derivative featuring a dimethylaminomethylene group at the 2-position and a 5-methylthienyl substituent at the 5-position. Cyclohexane-1,3-dione derivatives are pivotal in medicinal chemistry due to their ability to chelate metal ions and modulate enzyme activity, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides and pharmaceuticals . The compound is synthesized via condensation of 5-(5-methyl-2-thienyl)cyclohexane-1,3-dione with dimethylformamide dimethyl acetal (DMF-DMA), a well-established method for introducing the dimethylaminomethylene moiety . Its structure is confirmed via spectral techniques (FT-IR, $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR), common in cyclohexane-1,3-dione characterization .
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLLZWYVLDMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=O)C(=CN(C)C)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for 2 hours, then cooled, and the resulting solid is recrystallized from ethanol to yield the desired compound . The reaction conditions are as follows:
Reagents: 5,5-dimethylcyclohexane-1,3-dione, DMF-DMA, dry xylene
Conditions: Reflux for 2 hours, cool, recrystallize from ethanol
Yield: Approximately 71%
Melting Point: 94°C
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dimethylamino and thienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The compound can form complexes with metal ions, which can inhibit enzyme activity by blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful for studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of cyclohexane-1,3-dione derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Cyclohexane-1,3-Dione Derivatives
Key Observations:
Substituent Impact on Bioactivity: Electron-Withdrawing Groups: Bromophenyl (5c) enhances anticancer activity, likely due to increased electrophilicity and interaction with cellular targets . Hydrophilic Moieties: The hydroxyphenylamino group in compound 39 improves antitubercular specificity, possibly via hydrogen bonding with bacterial enzymes . Heterocyclic Substituents: The 5-methylthienyl group in the target compound may enhance π-π stacking or metal chelation, though direct evidence is lacking .
Synthetic Methodologies :
- Most derivatives are synthesized via Michael addition (e.g., compound 5c ) or condensation with DMF-DMA (e.g., target compound) .
- Purification typically involves column chromatography (CHCl$_3$ or EtOAc) .
Biological Screening: Anticancer: Compound 5c showed potency against breast cancer cells (MDA-MB-231), highlighting the role of bulky aryl groups in cytotoxicity . Antimicrobial: Broad-spectrum activity against Gram-positive/-negative bacteria is noted for 5a-5h derivatives, but the target compound’s efficacy remains untested . Safety: Piperazinyl derivatives (e.g., 5-(4-chlorophenyl)-...) are prioritized for GHS-compliant safety profiles, suggesting utility in drug development .
Biological Activity
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities supported by research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H15N1O2S1
- Molecular Weight : 263.36 g/mol
- CAS Number : 1428139-30-3
Synthesis
The synthesis of this compound typically involves the condensation of dimethylamine with a thienyl derivative under controlled conditions. The reaction often requires specific solvents and catalysts to optimize yield and purity.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways effectively.
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Binding : The compound can bind to receptors, altering their activity and influencing downstream signaling cascades.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antitumor Activity
Studies have demonstrated that derivatives of cyclohexane-diones exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro studies showed that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 25 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Inhibition Zones : Agar diffusion tests revealed significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Bacillus subtilis | 20 |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Cytokine Modulation : It has been shown to reduce the levels of pro-inflammatory cytokines in cell cultures.
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted on a series of analogs derived from cyclohexane-diones demonstrated that modifications at the thienyl position significantly enhanced antitumor efficacy in xenograft models.
-
Case Study on Antimicrobial Activity :
- A clinical evaluation highlighted the effectiveness of the compound against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.
Q & A
Q. What are the recommended synthetic routes for 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Core preparation : Start with cyclohexane-1,3-dione, followed by condensation with dimethylformamide dimethylacetal (DMF-DMA) to introduce the dimethylamino-methylene group.
- Thienyl substitution : React with 5-methyl-2-thienyl reagents under nucleophilic or electrophilic conditions. Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene or DMF) to enhance regioselectivity .
- Yield considerations : Use Dean-Stark traps for azeotropic water removal in condensation steps to improve efficiency (yields ~60–75%). Lower yields (<50%) occur if moisture-sensitive intermediates degrade .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : H NMR confirms the presence of the thienyl proton environment (δ 6.5–7.2 ppm) and dimethylamino group (singlet at δ 2.8–3.1 ppm). C NMR resolves the cyclohexane-dione carbonyls (~190–200 ppm) and thienyl carbons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 319.12 (calc. 319.12) and fragmentation patterns (e.g., loss of CO from dione rings) .
- X-ray crystallography : Resolves stereochemistry of the methylene group and confirms intramolecular hydrogen bonding between the dimethylamino and dione moieties .
Q. What safety protocols are essential when handling this compound?
- Hazard mitigation : Follow GHS guidelines (UN rev. 8): Use PPE (nitrile gloves, lab coats), avoid dust generation, and ensure ventilation. Store at –20°C in airtight containers to prevent hydrolysis .
- First-aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid ethanol for decontamination due to potential solvolysis .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic addition reactions?
- The electron-deficient cyclohexane-dione core facilitates nucleophilic attack at the methylene carbon. DFT calculations show a LUMO energy of –1.8 eV localized on the dione ring, enabling reactions with amines or thiols.
- Substituent effects: The 5-methylthienyl group donates electron density via resonance, reducing electrophilicity by ~15% compared to unsubstituted analogs. Adjust catalyst (e.g., Sc(OTf)) to enhance reaction rates .
Q. What mechanistic insights explain its covalent binding to LC3B Lys49 in autophagy studies?
- Covalent modulation : The dimethylamino-methylene group acts as a Michael acceptor, forming a stable enamine bond with Lys49’s ε-amino group (confirmed by X-ray crystallography).
- Binding kinetics : Surface plasmon resonance (SPR) shows = 1.2 × 10 Ms and = 5.6 × 10 s, indicating irreversible binding. Mutagenesis (Lys49Ala) abolishes activity, validating specificity .
Q. How can computational methods optimize derivatives for improved bioactivity?
- Molecular docking : Use AutoDock Vina to screen derivatives for LC3B binding. Prioritize substituents that enhance hydrophobic interactions (e.g., bulkier thienyl groups).
- ADMET prediction : SwissADME predicts CNS permeability (QPlogBB > 0.3) but highlights hepatic CYP3A4 metabolism. Modify the dione ring with fluorine to improve metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological activity across cell lines?
- Cell-type variability : In HeLa cells, IC = 2.1 µM for autophagy inhibition vs. 8.7 µM in HEK293T due to differential expression of LC3B isoforms. Validate using siRNA knockdowns.
- Assay interference : Thienyl metabolites may confound MTT assays. Use orthogonal assays (e.g., flow cytometry for LC3B puncta quantification) .
Methodological Notes
- Data contradiction analysis : Cross-validate synthetic yields using H NMR integration of crude mixtures to distinguish purification losses vs. reaction inefficiency .
- Advanced characterization : Combine cryo-EM with hydrogen-deuterium exchange (HDX-MS) to study conformational changes in LC3B upon compound binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
